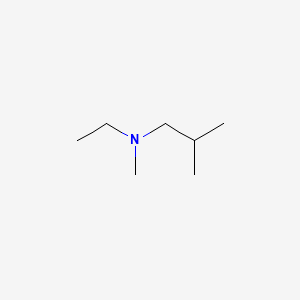
N-ethyl-N,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N,2-dimethylpropan-1-amine is a tertiary amine with the molecular formula C7H17N. It is characterized by the presence of an ethyl group, two methyl groups, and a propyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,2-dimethylpropan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of 2,2-dimethylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired tertiary amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The starting materials are fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and alkyl halides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-ethyl-N,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropan-1-amine: Similar structure but lacks the ethyl group.
N-ethylpropan-1-amine: Similar structure but lacks the two methyl groups.
N,N-dimethylethanamine: Similar structure but with a shorter carbon chain.
Uniqueness
N-ethyl-N,2-dimethylpropan-1-amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
60247-14-5 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N-ethyl-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-8(4)6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
QQWXQKMVASVXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















